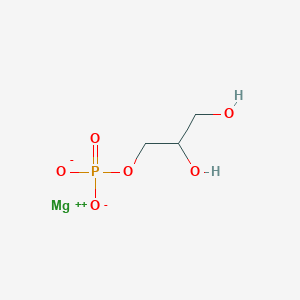
Magnesium glycerophosphate
Descripción general
Descripción
Magnesium glycerophosphate is a form of magnesium that is attached to glycerol and phosphoric acid (i.e. phosphate). It is an essential mineral with multiple functions in the human body, including a structural role in bone, cell membranes, and chromosomes . It is needed for more than 300 metabolic reactions, including magnesium-dependent chemical reactions required to metabolize carbohydrates and fats in the production of adenosine triphosphate (ATP), the “energy currency” of the body . It is also required for the synthesis of nucleic acids, proteins, carbohydrates, lipids, and the antioxidant glutathione .
Synthesis Analysis
The synthesis of magnesium glycerophosphate involves the combination of magnesium with glycerol and phosphoric acid . The molar ratio of magnesium glycerophosphate to glycerophosphoric acid is preferably 1.0 to 1.0 .Molecular Structure Analysis
The molecular formula of magnesium glycerophosphate is C3H7MgO6P . Its molecular weight is 194.36 g/mol .Chemical Reactions Analysis
The use of magnesium glycerophosphate salt can delay the gelation due to the heat-induced dissolution of the salt .Physical And Chemical Properties Analysis
Magnesium glycerophosphate is a white, odourless, amorphous powder with a somewhat bitter taste and sparing water solubility . It is resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Aplicaciones Científicas De Investigación
Thermosensitive Chitosan Systems
Magnesium glycerophosphate plays a significant role in the gelation mechanism of thermosensitive chitosan systems . The use of magnesium glycerophosphate salt delays the gelation due to the heat-induced dissolution of the salt . This property can be leveraged to control the gelation process, which is crucial for applications like drug delivery and tissue engineering .
Biodegradable Biomaterials
Magnesium-based biomaterials, including magnesium phosphates, are considered to be biocompatible and biodegradable . They are promising for application in biomedicine . Magnesium phosphates exhibit many similar characteristics, such as excellent biocompatibility and pH-responsive degradability, to calcium phosphates that are widely applied in biomedicine .
Energy Production
Magnesium glycerophosphate can be used to help generate ATP, the main energy currency of cells . In fact, one molecule of glycerophosphate can be used to produce 19 molecules of ATP after passing through the Krebs cycle . This property is particularly relevant in the field of bioenergetics and could have implications for conditions related to energy metabolism .
Hydrogel Formation
Magnesium glycerophosphate can be used in the formation of hydrogels . Hydrogels have a wide range of applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and wound dressings .
Nanomedicine
Magnesium phosphates, including magnesium glycerophosphate, are used in nanomedicine in the form of monodisperse particles . These nanoparticles can be used for targeted drug delivery, imaging, and other therapeutic applications .
Tissue Engineering
Magnesium phosphate-based biomaterials, including magnesium glycerophosphate, are used in tissue engineering in the form of cements, ceramics, scaffolds, coatings and so on . These materials can provide the necessary support for the growth and regeneration of various types of tissues .
Mecanismo De Acción
Target of Action
Magnesium glycerophosphate is a form of magnesium, an essential mineral for the human body. Magnesium is involved in numerous metabolic processes, playing a crucial role in the physiological function of the brain, heart, and skeletal muscle . It serves as a cofactor for more than 300 enzymatic reactions, regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .
Mode of Action
Magnesium glycerophosphate interacts with its targets by participating in the regulation of various vital body functions. It is involved in the activation of hundreds of enzymatic processes that regulate diverse biochemical reactions, including the production of adenosine triphosphate (ATP), the “energy currency” of the body .
Biochemical Pathways
Magnesium is a key player in several biochemical pathways. It links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules, such as enzymes and DNA/RNA . Magnesium-dependent chemical reactions are required for metabolizing carbohydrates and fats in the production of ATP . Furthermore, magnesium is required for the synthesis of nucleic acids, proteins, carbohydrates, lipids, and the antioxidant glutathione .
Pharmacokinetics
Despite the beneficial effects of magnesium supplementation, little is known about the pharmacokinetics of different magnesium formulations . Magnesium glycerophosphate is a novel form of magnesium that can help in the production of ATP and is readily absorbed . The extent of absorption depends on the body’s magnesium status, with increased absorption in case of magnesium deficiency .
Result of Action
The primary result of magnesium glycerophosphate’s action is the production of ATP, which provides energy for various cellular processes . Moreover, maintaining healthy levels of magnesium can prevent and treat magnesium deficiencies , which can lead to changes in biochemical pathways and increase the risk of illness, particularly chronic degenerative diseases .
Action Environment
The action, efficacy, and stability of magnesium glycerophosphate can be influenced by various environmental factors. For instance, the bioavailability of magnesium can be affected by the individual’s diet, with low dietary intake of magnesium leading to deficiency . Furthermore, the body’s magnesium status can influence the absorption of magnesium glycerophosphate, with increased absorption in case of magnesium deficiency .
Propiedades
IUPAC Name |
magnesium;2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJKUVVFSKEBEX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7MgO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-03-4 (Parent) | |
| Record name | Magnesium alpha-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00919002 | |
| Record name | Magnesium 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium glycerophosphate | |
CAS RN |
927-20-8 | |
| Record name | Magnesium alpha-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM 1-GLYCEROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89I3KNZ71G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is magnesium glycerophosphate and what is its primary use in research?
A1: Magnesium glycerophosphate is a compound combining magnesium with glycerophosphate. While often studied for potential benefits as a magnesium supplement [, , , ], it's also gaining attention in bone tissue engineering. Research explores its use in bone regeneration applications, particularly within injectable hydrogels [, , , ].
Q2: How is magnesium glycerophosphate incorporated into hydrogels for bone regeneration?
A2: Magnesium glycerophosphate is often used to partially or fully replace sodium beta-glycerophosphate (Na-β-GP) in chitosan-based hydrogels [, , ]. This substitution aims to improve the hydrogel's suitability for bone regeneration by leveraging the potential of magnesium to enhance cell adhesion and proliferation [, ].
Q3: What is the role of alkaline phosphatase in magnesium glycerophosphate-containing hydrogels?
A3: Alkaline phosphatase (ALP) is a key enzyme for mineralizing these hydrogels [, , , ]. When incorporated into the hydrogel, ALP induces the formation of calcium phosphate (CaP) and/or magnesium phosphate (MgP) within the hydrogel matrix, mimicking the natural bone mineralization process [, , ].
Q4: Does the presence of magnesium glycerophosphate affect the mineralization process in these hydrogels?
A4: Research suggests that while calcium phosphate formation is generally favored, the presence of magnesium glycerophosphate does influence the mineral composition and morphology [, ]. Studies observed smaller mineral deposits in hydrogels mineralized with both calcium and magnesium glycerophosphate compared to those mineralized with calcium glycerophosphate alone [].
Q5: How does the inclusion of magnesium glycerophosphate impact the mechanical properties of the hydrogels?
A5: The presence and concentration of magnesium glycerophosphate can significantly impact the mechanical properties of the resulting hydrogels. Studies have shown that hydrogels mineralized solely with magnesium glycerophosphate exhibit significantly higher Young's moduli compared to those mineralized with varying ratios of calcium and magnesium glycerophosphate [].
Q6: Are there any observed cellular effects from incorporating magnesium glycerophosphate into these hydrogels?
A6: Research suggests that the inclusion of magnesium glycerophosphate can benefit cell behavior. Studies show enhanced attachment and proliferation of osteoblast-like cells in hydrogels containing magnesium compared to those without [, ]. This positive effect is attributed to magnesium's stimulatory influence on cell activity [].
Q7: Beyond bone regeneration, what other applications is magnesium glycerophosphate being investigated for?
A7: Magnesium glycerophosphate is also being explored for its potential in oral health applications [, , ]. Formulations incorporating magnesium glycerophosphate are being studied for their potential to prevent caries and periodontal disease [, , ].
Q8: What are the proposed mechanisms behind magnesium glycerophosphate's potential benefit in oral health?
A8: Formulations containing magnesium glycerophosphate are suggested to have a remineralizing effect on teeth, potentially strengthening enamel [, , ]. Additionally, magnesium chloride and magnesium glycerophosphate are believed to contribute to anti-inflammatory action, potentially benefiting periodontal health [, , ].
Q9: Is there any evidence of magnesium glycerophosphate's bioavailability and efficacy as a magnesium supplement?
A9: Research comparing different magnesium salts suggests that magnesium glycerophosphate, along with magnesium bisglycinate, exhibits higher in vitro bioavailability compared to inorganic magnesium salts []. This higher bioavailability is linked to the solubility of the formulated supplement, with poor solubility leading to poor dissolution and consequently, lower bioaccessibility [].
Q10: Are there any known limitations or challenges associated with magnesium glycerophosphate use?
A11: One case report highlighted a situation where a patient with malabsorption and hypomagnesemia did not respond to oral magnesium glycerophosphate but showed improvement with magnesium oxide supplementation []. This case highlights the potential influence of individual factors and underlying conditions on the efficacy of different magnesium salts [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















